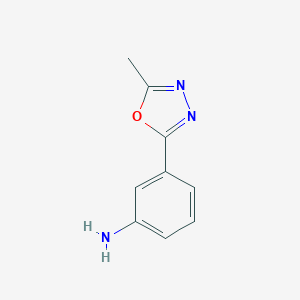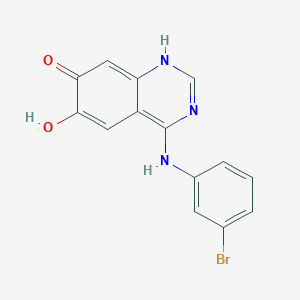
4-((3-Bromophenyl)amino)quinazoline-6,7-diol
货号 B182228
CAS 编号:
169205-86-1
分子量: 332.15 g/mol
InChI 键: ASKAAPNTIIAMKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” is a novel quinazoline derivative. It has been found to exhibit significant cytotoxic activity against human glioblastoma cell lines .
Synthesis Analysis
The synthesis of quinazoline derivatives like “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” often involves aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” is complex, with a quinazoline core and a bromophenyl group attached. The compound’s molecular formula is C14H10BrN3O2 .Chemical Reactions Analysis
Quinazoline derivatives like “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” can undergo a variety of chemical reactions. These include reactions with carbonyl and carbonyl compounds, allylation, benzylation, and some special alkylation .科学研究应用
Application in Cancer Research
- Specific Scientific Field: Cancer Research, specifically Glioblastoma Treatment .
- Summary of the Application: The compound, also known as WHI-P154, has been found to exhibit significant cytotoxicity against U373 and U87 human glioblastoma cell lines . This means it has the potential to kill these cancer cells.
- Methods of Application: The in vitro antiglioblastoma activity of WHI-P154 was amplified and rendered selective by conjugation to recombinant human epidermal growth factor (EGF). The EGF-P154 conjugate was able to bind to and enter target glioblastoma cells within 10-30 min via receptor-mediated endocytosis .
- Results or Outcomes: In vitro treatment with EGF-P154 resulted in killing of glioblastoma cells at nanomolar concentrations with an IC50 of 813 +/- 139 nM . In vivo administration of EGF-P154 resulted in delayed tumor progression and improved tumor-free survival in a severe combined immunodeficient mouse glioblastoma xenograft model .
Application in Anti-Inflammatory and Analgesic Activities
- Specific Scientific Field: Pharmacology, specifically Anti-Inflammatory and Analgesic Activities .
- Summary of the Application: Quinazoline derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . This suggests that they could potentially be used in the development of new drugs for the treatment of conditions associated with inflammation and pain.
- Methods of Application: The specific methods of application would depend on the specific quinazoline derivative being used and the specific condition being treated. Typically, these compounds would be administered in a suitable pharmaceutical formulation, and their effects on inflammation and pain would be assessed using standard pharmacological assays .
- Results or Outcomes: While the specific results or outcomes would depend on the specific quinazoline derivative being used and the specific condition being treated, in general, quinazoline derivatives have been found to exhibit significant anti-inflammatory and analgesic activities .
Application in Antidiabetic Activities
- Specific Scientific Field: Pharmacology, specifically Antidiabetic Activities .
- Summary of the Application: Quinazoline derivatives have been found to exhibit significant antidiabetic activities . This suggests that they could potentially be used in the development of new drugs for the treatment of diabetes.
- Methods of Application: The specific methods of application would depend on the specific quinazoline derivative being used and the specific condition being treated. Typically, these compounds would be administered in a suitable pharmaceutical formulation, and their effects on blood glucose levels would be assessed using standard pharmacological assays .
- Results or Outcomes: While the specific results or outcomes would depend on the specific quinazoline derivative being used and the specific condition being treated, in general, quinazoline derivatives have been found to exhibit significant antidiabetic activities .
Application in Urinary Bladder Cancer Therapy
- Specific Scientific Field: Oncology, specifically Urinary Bladder Cancer Therapy .
- Summary of the Application: Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Methods of Application: The specific methods of application would depend on the specific quinazoline derivative being used and the specific condition being treated. Typically, these compounds would be administered in a suitable pharmaceutical formulation, and their effects on bladder cancer cells would be assessed using standard oncological assays .
- Results or Outcomes: While the specific results or outcomes would depend on the specific quinazoline derivative being used and the specific condition being treated, in general, quinazoline derivatives have been found to exhibit significant antiproliferative activities against bladder cancer cells .
Application in α-Glucosidase Inhibitory Activity
- Specific Scientific Field: Pharmacology, specifically α-Glucosidase Inhibitory Activity .
- Summary of the Application: Certain quinazoline derivatives have been found to exhibit α-glucosidase inhibitory activity . This suggests that they could potentially be used in the development of new drugs for the treatment of conditions associated with α-glucosidase, such as diabetes.
- Methods of Application: The specific methods of application would depend on the specific quinazoline derivative being used and the specific condition being treated. Typically, these compounds would be administered in a suitable pharmaceutical formulation, and their effects on α-glucosidase would be assessed using standard pharmacological assays .
- Results or Outcomes: While the specific results or outcomes would depend on the specific quinazoline derivative being used and the specific condition being treated, in general, quinazoline derivatives have been found to exhibit significant α-glucosidase inhibitory activity .
安全和危害
属性
IUPAC Name |
4-(3-bromoanilino)quinazoline-6,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCXMIIVHUIPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416142 |
Source


|
| Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Bromophenyl)amino)quinazoline-6,7-diol | |
CAS RN |
169205-86-1 |
Source


|
| Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
4-Chloro-3-methoxyphenyl isocyanate
108438-11-5
tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate
124499-21-4
2-(4-Chlorophenyl)pteridin-4(1H)-one
155513-86-3
1,3-Diazaspiro[4.5]decane-2,4-dione
702-62-5

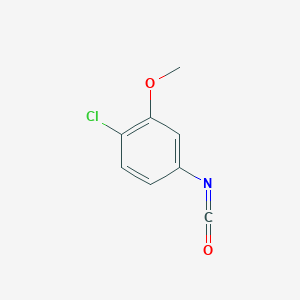
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
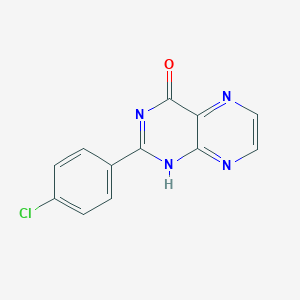
![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)
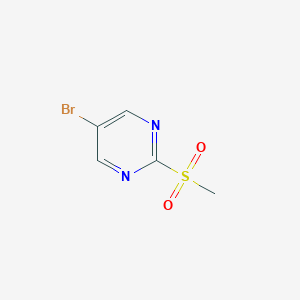
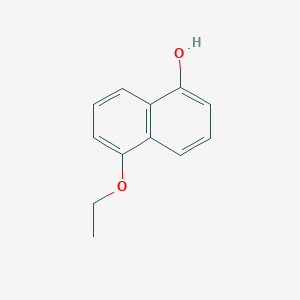
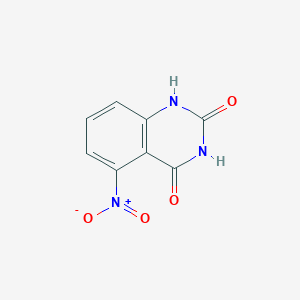
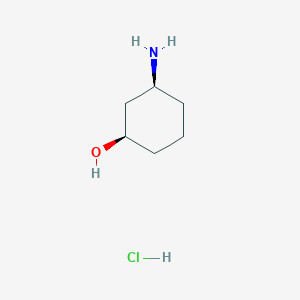
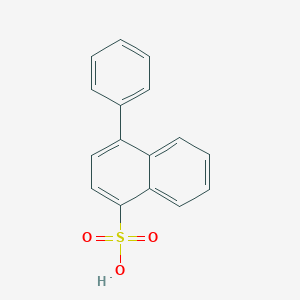
![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)
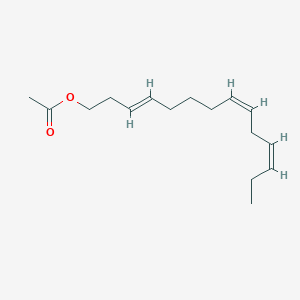
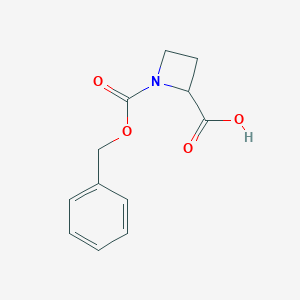
![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)
